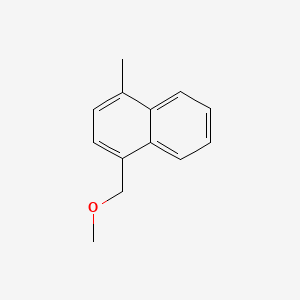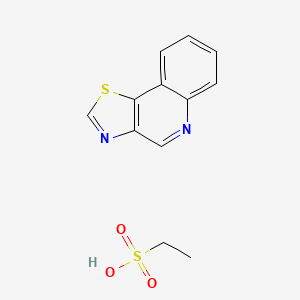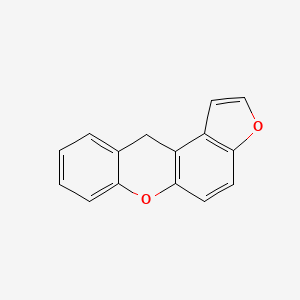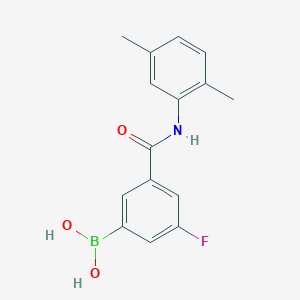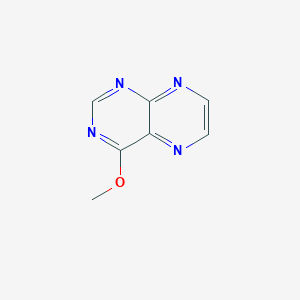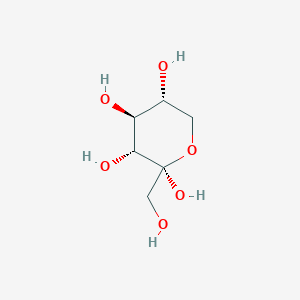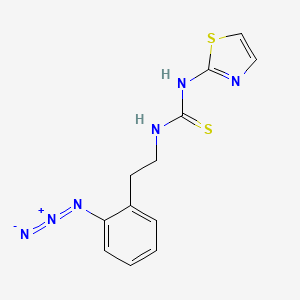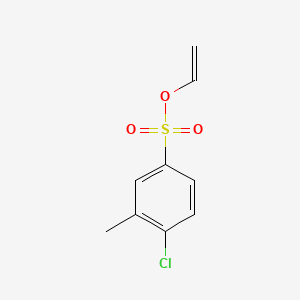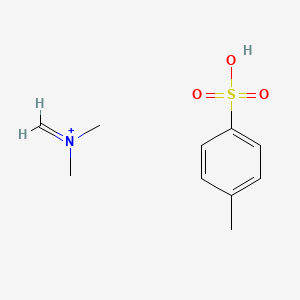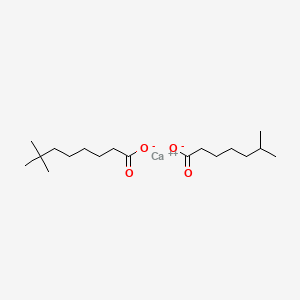
oxalate;titanium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Titanium(III) oxalate can be synthesized through the reaction of titanium(III) chloride with oxalic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolving titanium(III) chloride in water to form a titanium(III) solution.
- Adding oxalic acid to the solution, which reacts with the titanium(III) ions to form titanium(III) oxalate.
- The resulting solution is then filtered and the solid titanium(III) oxalate is collected and dried.
Industrial Production Methods
Industrial production of titanium(III) oxalate often involves similar methods but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Hydrothermal methods can also be employed to produce titanium(III) oxalate with specific crystal structures and properties .
化学反応の分析
Types of Reactions
Titanium(III) oxalate undergoes various chemical reactions, including:
Oxidation: Titanium(III) can be oxidized to titanium(IV) in the presence of oxidizing agents.
Reduction: Titanium(III) oxalate can act as a reducing agent in certain chemical reactions.
Substitution: The oxalate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
Oxidation: Titanium(IV) oxalate or other titanium(IV) compounds.
Reduction: Reduced titanium species or complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Titanium(III) oxalate has several scientific research applications:
Materials Science: Employed in the preparation of titanium dioxide nanoparticles and other advanced materials.
Electrochemistry: Utilized in the development of electrorheological fluids and other smart materials.
Biology and Medicine:
作用機序
The mechanism of action of titanium(III) oxalate involves its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways include:
Coordination Chemistry: Titanium(III) forms stable complexes with oxalate and other ligands, influencing its reactivity and stability.
Redox Chemistry: Titanium(III) can participate in electron transfer reactions, making it useful in catalytic and electrochemical applications.
類似化合物との比較
Similar Compounds
Titanium(IV) oxalate: Similar in structure but with titanium in the +4 oxidation state.
Iron(III) oxalate: Another metal oxalate with different redox properties.
Vanadium(III) oxalate: Similar coordination chemistry but with vanadium instead of titanium.
Uniqueness
Titanium(III) oxalate is unique due to its specific redox properties and ability to form stable complexes with oxalate ligands. Its applications in catalysis and materials science are distinct from those of other metal oxalates .
特性
CAS番号 |
14194-07-1 |
|---|---|
分子式 |
C6O12Ti2 |
分子量 |
359.79 g/mol |
IUPAC名 |
oxalate;titanium(3+) |
InChI |
InChI=1S/3C2H2O4.2Ti/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChIキー |
FYFRKQBKFGRDSO-UHFFFAOYSA-H |
正規SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+3].[Ti+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




